molecular formula C8H15NO2S B2594746 Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate CAS No. 2503155-30-2

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2594746
CAS No.: 2503155-30-2
M. Wt: 189.27
InChI Key: VIHDGPQAWQBYEZ-ZCFIWIBFSA-N
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Description

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its ethyl ester functional group and a chiral center at the fourth position, which gives it specific stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction between an α-halo ester and a thiourea derivative under basic conditions. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazolidine ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another compound with a similar ester functional group but different ring structure.

    Ethyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate: A compound with a similar thiazolidine ring but without the chiral center.

Uniqueness

Ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the chiral center at the fourth position distinguishes it from other thiazolidine derivatives and can lead to different biological activities and applications.

Properties

IUPAC Name

ethyl (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-4-11-7(10)6-5-12-8(2,3)9-6/h6,9H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHDGPQAWQBYEZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CSC(N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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